molecular formula C26H24N4O2 B1574426 TAS-120

TAS-120

Cat. No.: B1574426
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Molecular Formula

TAS-120, internationally recognized as futibatinib , is systematically named 1-[(3S)-3-{4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}pyrrolidin-1-yl]prop-2-en-1-one . Its molecular formula is C₂₂H₂₂N₆O₃ , with a molecular weight of 418.4 g/mol . The structure integrates a pyrazolo[3,4-d]pyrimidine core, a 3,5-dimethoxyphenyl ethynyl group, and a pyrrolidine-acrylamide moiety, which collectively define its pharmacological activity .

Table 1: Core Chemical Identifiers

Property Value
IUPAC Name 1-[(3S)-3-{4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}pyrrolidin-1-yl]prop-2-en-1-one
Molecular Formula C₂₂H₂₂N₆O₃
Molecular Weight 418.4 g/mol
CAS Registry Number 1448169-71-8

Stereochemical Configuration and Isomeric Purity

Futibatinib contains a single chiral center at the C3 position of the pyrrolidine ring , conferring an (S)-configuration critical for target binding . Stereochemical purity is ensured during synthesis via asymmetric Sonogashira coupling, achieving ≥96.24% enantiomeric excess . The (S)-enantiomer exhibits superior binding affinity to fibroblast growth factor receptors (FGFRs) compared to its (R)-counterpart, as demonstrated by kinase inhibition assays .

X-ray diffraction studies confirm the absolute configuration of the chiral center, with no detectable racemization under physiological conditions . High-performance liquid chromatography (HPLC) methods validated by regulatory agencies verify isomeric purity, ensuring batch consistency .

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic data reveal futibatinib’s binding mode in the FGFR1 kinase domain (PDB: 6MZW). The pyrazolo[3,4-d]pyrimidine core forms two hydrogen bonds with the hinge region residues Glu562 and Ala564, while the acrylamide group covalently binds Cys488 in the P-loop via Michael addition . The 3,5-dimethoxyphenyl group occupies a hydrophobic back pocket, stabilized by π-π interactions with Phe642 .

Table 2: Key Crystallographic Parameters

Parameter Value
Covalent Bond Partner Cys488 (FGFR1) / Cys492 (FGFR2)
Hydrogen Bonds Glu562 (backbone), Ala564 (backbone)
Hydrophobic Interactions Phe642, Val492, Leu484
Resolution 2.1 Å (FGFR1-futibatinib complex)

Molecular dynamics simulations demonstrate that the glycine-rich loop (residues 484–491) undergoes conformational rearrangement to accommodate futibatinib’s covalent binding, reducing flexibility by 40% compared to unbound FGFR2 . This "induced-fit" mechanism enhances binding stability, with a calculated dissociation constant (Kd) of 0.8 nM .

Computational Descriptors: XLogP3, Hydrogen Bonding Capacity, and Rotatable Bond Analysis

Futibatinib’s physicochemical properties align with Lipinski’s Rule of Five, as shown below:

Table 3: Computational Physicochemical Profiling

Descriptor Value Source
XLogP3 2.77
Hydrogen Bond Donors 1 (pyrazolo-pyrimidine NH2)
Hydrogen Bond Acceptors 6 (3 O, 3 N)
Rotatable Bonds 5
Topological Polar Surface Area 108.39 Ų

The moderate lipophilicity (XLogP3 = 2.77) balances membrane permeability and aqueous solubility, with experimental solubility of 38 mg/mL in dimethyl sulfoxide . Despite five rotatable bonds, the rigid pyrazolo[3,4-d]pyrimidine core limits conformational entropy, favoring target engagement . Quantum mechanical calculations estimate a polar surface area of 108.39 Ų , consistent with oral bioavailability thresholds .

Properties

Molecular Formula

C26H24N4O2

SMILES

Unknown

Appearance

Solid powder

Synonyms

TAS-120;  TAS120;  TAS120.; Unknown

Origin of Product

United States

Chemical Reactions Analysis

Core Reaction Mechanism

TAS-120's primary chemical reaction involves Michael addition with a cysteine residue in the FGFR kinase domain, forming a covalent bond. This occurs in the ATP-binding pocket's glycine-rich loop (P-loop), specifically at Cys491 in FGFR2 . The reaction proceeds rapidly, with mass spectrometry confirming a covalent adduct formation within minutes .

Key Features of the Reaction:

  • The inhibitor's acrylamide group acts as an electrophile, reacting with the thiol group of Cys491 .

  • Structural flexibility of the P-loop facilitates nucleophilic attack, enabling rapid binding .

Structural Basis of Reactivity

X-ray crystallography has elucidated three critical structures:

  • Free ligand : this compound adopts a planar conformation conducive to binding.

  • Reversible FGFR1 complex : Initial non-covalent interactions stabilize the inhibitor before covalent bond formation.

  • Irreversible FGFR1 adduct : The covalent bond locks the P-loop in a specific conformation, preventing dissociation .

Interatomic Interactions:

  • Hydrogen bonds with Met341 and Glu339 in FGFR1 stabilize the complex .

  • Van der Waals contacts further enhance binding affinity .

Selectivity and Off-Target Reactivity

While this compound primarily targets FGFRs, it exhibits off-target reactivity with SRC-family kinases (SRC, YES, FGR) . This arises from conserved cysteine residues in their ATP-binding pockets.

Comparison of Inhibitors Against FGFR Gatekeeper Mutants

MutantThis compound IC₅₀ (nM)FIIN-2 IC₅₀ (nM)PRN1371 IC₅₀ (nM)
FGFR2 V564F52276>1,000
FGFR3 V555M97583>1,000
FGFR4 V550L90255>1,000

Table adapted from , highlighting this compound's superior potency against gatekeeper mutations compared to other FGFR inhibitors.

Resistance and Clinical Implications

This compound's covalent binding mechanism overcomes resistance to ATP-competitive FGFR inhibitors in intrahepatic cholangiocarcinoma (ICC) . For example:

  • FGFR2 N550K mutation : this compound retains nanomolar potency (IC₅₀ = 90 nM), while ATP-competitive inhibitors lose efficacy .

  • Clonal Dynamics : Serial biopsies and ctDNA analysis show this compound targets polyclonal FGFR2 mutations, delaying resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Compound Type Target Key Structural/Mechanistic Features
TAS-120 Irreversible covalent FGFR1–4 Covalently binds P-loop cysteine (e.g., Cys477 in FGFR1); effective against gatekeeper mutations .
FIIN-2 Irreversible covalent FGFR1–4, SRC Covalently inhibits FGFR and SRC kinases; off-target activity may limit therapeutic utility .
PRN1371 Irreversible covalent FGFR1–4 No SRC inhibition; superior selectivity compared to this compound and FIIN-2 .
Erdafitinib Reversible ATP-competitive FGFR1–4 Approved for FGFR2/3-altered bladder cancer; susceptible to resistance from gatekeeper mutations .
BGJ398 (Infigratinib) Reversible ATP-competitive FGFR1–3 Resistance common in iCCA; this compound retains efficacy in BGJ398-resistant models .
DW14383 Irreversible covalent FGFR1–4 Similar covalent binding to FGFR1 as this compound; preclinical data show irreversible inhibition .

Resistance Profiles

  • This compound : Overcomes resistance to ATP-competitive inhibitors (e.g., BGJ398, Erdafitinib) in FGFR2 fusion-positive iCCA and FGFR3-mutant bladder cancer . Retains potency against gatekeeper mutations (e.g., V565F/I in FGFR2) due to covalent binding .
  • ATP-Competitive Inhibitors (BGJ398, Erdafitinib) : Susceptible to resistance from mutations in the ATP-binding pocket (e.g., N550H, E566G in FGFR2) . Cross-resistance observed in bladder cancer models .
  • PRN1371 : Potent against FGFR gatekeeper mutants but lacks data in resistant clinical settings .

Clinical Efficacy

Compound Key Indications Clinical Trial Data
This compound iCCA, bladder cancer Phase I/II: 71% tumor shrinkage in FGFR2-altered iCCA; 31% response in BGJ398-resistant cases .
Erdafitinib Bladder cancer Approved for FGFR3-mutant bladder cancer; 40% response rate in phase II .
BGJ398 iCCA Phase II: 14.8% response rate in FGFR2-fusion iCCA; resistance frequently develops .
DW14383 Preclinical (FGFR-aberrant tumors) Suppresses FGFR-dependent tumor growth in xenografts; no clinical data reported .

Structural and Functional Insights

  • This compound vs. FIIN-2/PRN1371 : Unlike PRN1371, this compound and FIIN-2 form covalent adducts with SRC kinase, though with weaker potency (IC50 > 1 µM vs. < 10 nM for FGFR1). Structural studies reveal this compound’s water-mediated interactions in FGFR1 enhance binding stability, whereas disordered P-loop conformations in SRC reduce efficacy .
  • Irreversible vs. Reversible Inhibitors : this compound’s covalent mechanism provides prolonged target engagement, circumventing resistance seen with ATP-competitive inhibitors .

Preparation Methods

Summary Table: Key Preparation Parameters of this compound

Parameter Details
Chemical Formula C22H22N6O3
Molecular Weight 418.45 g/mol
Solubility ≥29 mg/mL in DMSO
Stock Solution Prepared at 1, 5, or 10 mM in DMSO; aliquoted and stored at -80°C/-20°C
In Vivo Formulation Sequential addition of DMSO master stock, PEG300, Tween 80, then ddH2O or corn oil
Storage Stock solutions stable for 6 months (-80°C) or 1 month (-20°C)
Covalent Binding Site Cysteine residue in P-loop of FGFR kinase domain
Crystallographic Data Structures resolved at 2.1–2.7 Å resolution showing covalent adduct formation
Dosing in Animal Models 3–100 mg/kg/day with varying frequency (daily to twice weekly)

Q & A

Q. What biochemical mechanisms underlie TAS-120’s selectivity for FGFR isoforms, and how are these validated experimentally?

this compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR1–4, inhibiting kinase activity irreversibly. Its selectivity is demonstrated via enzyme inhibition assays, showing IC50 values of 1.4–3.7 nM for FGFR1–4 . Validation methods include:

  • ELISA/Western blotting to measure FGFR phosphorylation inhibition in cancer cell lines .
  • Cell proliferation assays (e.g., CellTiter-Glo™) confirming growth suppression in FGFR-aberrant cell lines but not in FGFR-normal cells .

Q. What in vivo models demonstrate this compound’s efficacy against FGFR-aberrant tumors?

  • Patient-derived xenograft (PDX) models of intrahepatic cholangiocarcinoma (ICC) showed tumor regression and proliferation arrest at 25 mg/kg/day dosing, with sustained effects over 14 days .
  • Subcutaneous xenografts in nude mice revealed dose-dependent tumor growth inhibition and reduced FGFR phosphorylation, validated via tumor biopsies .

Q. What clinical efficacy metrics support this compound’s use in FGFR2-fusion cholangiocarcinoma?

In Phase I trials, this compound achieved:

  • Objective response rate (ORR): 25% (7/28 patients with FGFR2 fusions) .
  • Disease control rate (DCR): 79% (22/28 patients), including stable disease (54%) and partial responses . Tumor regression was observed in 71% of FGFR2-fusion patients, with responses lasting up to 17 months .

Q. What in vitro assays confirm this compound’s anti-proliferative effects on FGFR-dysregulated cells?

  • ATP-based viability assays (e.g., CellTiter-Glo™) in 3-day treatments of FGFR2-fusion cell lines .
  • Dose-response curves showing selective inhibition in cells with FGFR amplifications or mutations, but not in FGFR-normal lines .

Advanced Research Questions

Q. How does this compound overcome resistance to ATP-competitive FGFR inhibitors like BGJ398?

this compound’s covalent binding enables activity against tumors with secondary FGFR2 kinase domain mutations (e.g., N550K, V565I) that confer resistance to reversible inhibitors. Key evidence includes:

  • PDX models from BGJ398-resistant ICC patients showing tumor regression with this compound .
  • Clinical responses in 4/4 patients who progressed on prior FGFR inhibitors, achieving partial responses or stable disease .

Q. What methodological approaches assess this compound’s target engagement in preclinical models?

  • Pharmacodynamic (PD) markers: FGFR phosphorylation in tumor biopsies, measured via ELISA or Western blotting, correlates with dose-dependent inhibition .
  • Intermittent dosing regimens (e.g., 3x/week) to mitigate hyperphosphatemia while maintaining efficacy, validated in murine models .

Q. How do researchers address paradoxical cell proliferation observed with this compound in certain models?

In FGFR1-amplified breast cancer cells, this compound counteracts FGF2-induced cell cycle shifts (G1-S phase). Methodologies include:

  • Flow cytometry with PI staining to quantify cell cycle phase distribution .
  • Dose-titration experiments to identify thresholds where antiproliferative effects dominate .

Q. What considerations guide Phase I trial design for this compound in FGFR-aberrant solid tumors?

  • Dose escalation: Starting at 4 mg/day, increasing to 24 mg/day, with maximum tolerated dose (MTD) established at 20 mg/day .
  • Patient stratification: Enrollment of FGFR2-fusion cholangiocarcinoma patients after prior therapy failure, including other FGFR inhibitors .

Q. How do researchers analyze heterogeneous response data in this compound clinical trials?

  • Subgroup analysis: Separating patients by FGFR alteration type (e.g., fusions vs. mutations) and prior treatment history .
  • Longitudinal biomarker monitoring: Tracking FGFR phosphorylation and serum phosphate levels to correlate with clinical outcomes .

Q. What strategies mitigate hyperphosphatemia during this compound therapy?

  • Phosphate binders and dietary modifications to manage elevated serum phosphate, a common on-target adverse event .
  • Intermittent dosing schedules (e.g., 3x/week) to reduce toxicity while maintaining efficacy .

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